molecular formula C6H5BrFNO B1443772 4-Bromo-2-fluoro-5-methoxypyridine CAS No. 1227564-33-1

4-Bromo-2-fluoro-5-methoxypyridine

Cat. No. B1443772
M. Wt: 206.01 g/mol
InChI Key: VEQXSGQTEIZDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-fluoro-5-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-fluoro-5-methoxypyridine” is 1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2-fluoro-5-methoxypyridine” are not available, similar compounds like “2-Bromo-5-fluoropyridine” can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-5-methoxypyridine” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-2-fluoro-5-methoxypyridine serves as a pivotal building block in the synthesis of complex organic molecules. For instance, it has been used in the efficient synthesis of carboxylic acid moieties, which are integral to the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. Such compounds are essential in the creation of new medications targeting neurological disorders (Hirokawa, Horikawa, & Kato, 2000). Additionally, the directive influence of the N-oxide group in nitration reactions involving pyridine derivatives has been explored, demonstrating the compound's versatility in creating nitro-substituted pyridines (Hertog, Ammers, & Schukking, 2010).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of 4-Bromo-2-fluoro-5-methoxypyridine have been synthesized and evaluated for biological activity. Notably, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes were synthesized, showcasing significant activity against Cisplatin-resistant ovarian cancer cell lines. This highlights the compound's potential as a precursor in developing new anticancer agents (Gallati et al., 2020).

Advancements in Synthetic Techniques

Research has also focused on developing advanced synthetic techniques using 4-Bromo-2-fluoro-5-methoxypyridine. For example, efficient synthesis methods have been developed for 5-functionalized 2-methoxypyridines, showcasing the compound's utility in creating bicyclic δ-lactams and further demonstrating its value in synthetic organic chemistry (Sośnicki, 2009).

Halogen-rich Intermediate for Synthesis

Additionally, the compound has been utilized as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry for their potential therapeutic applications (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety And Hazards

This compound is classified under the GHS07 hazard pictogram . The associated hazard statements are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

4-bromo-2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQXSGQTEIZDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855914
Record name 4-Bromo-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methoxypyridine

CAS RN

1227564-33-1
Record name 4-Bromo-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-5-methoxypyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-5-methoxypyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-5-methoxypyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-5-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.